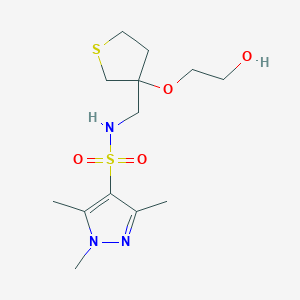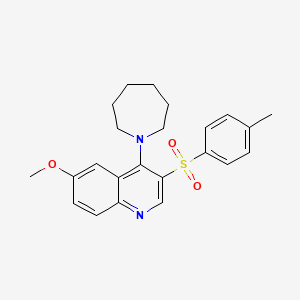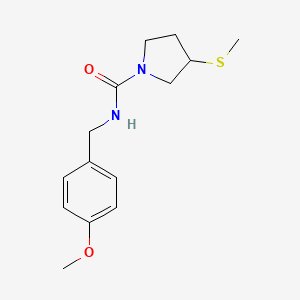![molecular formula C14H18N2O3 B2392773 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921868-01-1](/img/structure/B2392773.png)
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
Compounds structurally related to the specified chemical have demonstrated notable antitumor activities. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad spectrum antitumor activity, with certain derivatives showing remarkable potency compared to the control, 5-FU. These findings suggest potential for related compounds in cancer research and treatment strategies (Al-Suwaidan et al., 2016).
Antiallergic Properties
Research into 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives revealed potent antiallergic agents, offering a potential pathway for the development of novel antiallergic treatments. The study demonstrated the compounds' efficacy in inhibiting passive cutaneous anaphylaxis (PCA) and IgG1-mediated bronchoconstriction in animal models, highlighting their therapeutic potential in allergy management (Ohshima et al., 1992).
Histamine H3 Receptor Antagonism
A novel histamine H3 receptor antagonist, GSK189254, showcased high affinity and selectivity for human and rat H3 receptors, indicating its utility in exploring treatments for Alzheimer's disease and other cognitive disorders. The compound's ability to improve cognitive performance in preclinical models underscores the significance of such receptors as therapeutic targets (Medhurst et al., 2007).
Synthesis and Bioactivity Evaluation
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic ring systems were synthesized and evaluated for their antitumor activities, demonstrating considerable anticancer activity against specific cancer cell lines. These findings indicate the potential for similar compounds in the development of cancer therapies (Yurttaş et al., 2015).
Antimycobacterial Activity
New antimycobacterial dibenzo[b,f]oxepins isolated from the roots of Bauhinia saccocalyx showed promising activity against mycobacterial infections. Such compounds offer a foundation for developing new antimycobacterial agents, highlighting the chemical's relevance in addressing infectious diseases (Kittakoop et al., 2004).
properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(17)15-10-5-6-11-12(7-10)19-8-14(2,3)13(18)16(11)4/h5-7H,8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLAOXQNJVFZSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)

![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)
![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)



![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)